2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, a β-amino alcohol, features a trifluoromethyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 201.18 g/mol. This compound is notable for its unique trifluoromethyl substitution, which enhances lipophilicity and biological activity. The presence of the amino and hydroxyl groups makes it a versatile building block in organic synthesis.
The presence of the amine and alcohol functional groups suggests potential for this molecule to interact with biological systems. Researchers might investigate its activity against specific enzymes or receptors, aiming to develop new therapeutic agents []. The trifluoromethyl group can also influence the molecule's properties, such as metabolic stability and binding affinity [].
This compound can serve as a building block for the synthesis of more complex molecules with desired properties. The combination of the amine and alcohol functionalities allows for further chemical transformations, potentially leading to novel drug candidates or functional materials [].
The aromatic ring and functional groups in 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol could be useful for designing new materials with specific properties. For instance, the molecule might be explored for applications in catalysis or the development of functional polymers [].
These reactions are essential for developing derivatives with enhanced properties for specific applications.
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol exhibits significant biological activities:
Several synthesis methods have been reported for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol:
These methods highlight the compound's accessibility and versatility in synthetic chemistry.
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol finds applications across various fields:
Interaction studies reveal that 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol can interact with various biological targets:
These interactions are crucial for understanding its potential therapeutic effects and guiding future drug design.
Several compounds share structural similarities with 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol | Similar trifluoromethyl substitution | Different position of trifluoromethyl group |
| 3-Amino-1-(4-fluorophenyl)ethanol | Fluorine instead of trifluoromethyl | Less lipophilic than the trifluoromethyl variant |
| 4-Amino-1-(2-chlorophenyl)ethanol | Chlorine substitution | Different halogen affects biological activity |
| 2-Amino-1-(4-methylphenyl)ethanol | Methyl substitution | Lacks fluorinated groups affecting reactivity |
The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity compared to other similar compounds.